UR-144 Degradant N-pentanoic acid metabolite UR-144 Degradant N-pentanoic acid metabolite UR-144 (Item No. 11502) is a potent synthetic cannabinoid (CB) that preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 Degradant N-pentanoic acid metabolite is a potential phase I metabolite of a degradation product observed during GC-MS analysis of samples containing UR-144. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1630022-97-7
VCID: VC0164065
InChI: InChI=1S/C21H27NO3/c1-15(2)21(3,4)13-19(23)17-14-22(12-8-7-11-20(24)25)18-10-6-5-9-16(17)18/h5-6,9-10,14H,1,7-8,11-13H2,2-4H3,(H,24,25)
SMILES: CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCC(=O)O
Molecular Formula: C21H27NO3
Molecular Weight: 341.5

UR-144 Degradant N-pentanoic acid metabolite

CAS No.: 1630022-97-7

Reference Standards

VCID: VC0164065

Molecular Formula: C21H27NO3

Molecular Weight: 341.5

UR-144 Degradant N-pentanoic acid metabolite - 1630022-97-7

CAS No. 1630022-97-7
Product Name UR-144 Degradant N-pentanoic acid metabolite
Molecular Formula C21H27NO3
Molecular Weight 341.5
IUPAC Name 5-[3-(3,3,4-trimethylpent-4-enoyl)indol-1-yl]pentanoic acid
Standard InChI InChI=1S/C21H27NO3/c1-15(2)21(3,4)13-19(23)17-14-22(12-8-7-11-20(24)25)18-10-6-5-9-16(17)18/h5-6,9-10,14H,1,7-8,11-13H2,2-4H3,(H,24,25)
Standard InChIKey HPKJJMLBDDTMFT-UHFFFAOYSA-N
SMILES CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCC(=O)O
Description UR-144 (Item No. 11502) is a potent synthetic cannabinoid (CB) that preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 Degradant N-pentanoic acid metabolite is a potential phase I metabolite of a degradation product observed during GC-MS analysis of samples containing UR-144. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Synonyms 3-(3,3,4-trimethyl-1-oxo-4-penten-1-yl)-1H-indole-1-pentanoic acid
Reference 1.Frost, J.M.,Dart, M.J.,Tietje, K.R., et al. Indol-3-ylcycloalkyl ketones: Effects of N1 substituted indole side chain variations on CB2 cannabinoid receptor activity. Journal of Medicinal Chemistry 53, 295-315 (2010).
PubChem Compound 124518755
Last Modified Nov 11 2021
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